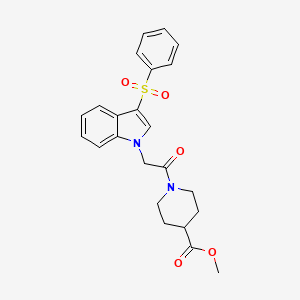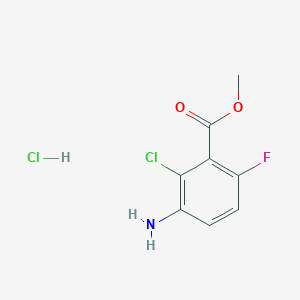![molecular formula C13H17NO B2926679 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol CAS No. 1797065-56-5](/img/structure/B2926679.png)
4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol is an organic compound that features a phenyl group, a propargylamine moiety, and a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol typically involves the reaction of 4-phenylbutan-1-ol with prop-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or copper, to facilitate the formation of the propargylamine linkage. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-2-one
Reduction: 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butane
Substitution: N-alkyl or N-acyl derivatives of the original compound
Aplicaciones Científicas De Investigación
4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical probes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The propargylamine moiety allows for the formation of stable adducts with biological macromolecules, which can alter their function and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-2-one
- 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butane
- 4-Phenyl-4-[(prop-2-yn-1-yl)amino]butanoic acid
Uniqueness
4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol is unique due to its combination of a phenyl group, a propargylamine moiety, and a butanol backbone. This structural arrangement provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group allows for additional functionalization, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-phenyl-4-(prop-2-ynylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-14-13(9-6-11-15)12-7-4-3-5-8-12/h1,3-5,7-8,13-15H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCMPLPHCGUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CCCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)


![5-Bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2926612.png)



